2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a 2,4-dichlorophenyl group and a carbonitrile group, making it a valuable molecule in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 2,4-dichloroaniline with 4,6-dimethyl-3-pyridinecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide: Shares structural similarities and potential biological activities.
Diclofenac: Another compound with a dichlorophenyl group, known for its anti-inflammatory properties.
Uniqueness
2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11Cl2N3 |
---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-5-9(2)18-14(11(8)7-17)19-13-4-3-10(15)6-12(13)16/h3-6H,1-2H3,(H,18,19) |
InChI Key |
BIOUOJHITNKSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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